[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-[1]benzofuro[2,3-c]pyridine]-22-yl] acetate
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Overview
Description
The compound [(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3’-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1’-3,4-dihydro-2H-1benzofuro[2,3-c]pyridine]-22-yl] acetate is a complex organic molecule with a unique structure. This compound is characterized by multiple stereocenters and a spiro linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3’-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1’-3,4-dihydro-2H-1benzofuro[2,3-c]pyridine]-22-yl] acetate involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biology, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which [(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3’-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1’-3,4-dihydro-2H-1benzofuro[2,3-c]pyridine]-22-yl] acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,3S,4R,6S,7R,9R,10S,11S,12S,13R,14S)-2,4,6,9,11,14-Hexahydroxy-7-(hydroxymethyl)-11-isopropyl-3,10-dimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadec-12-yl 1H-pyrrole-2-carboxylate
- Other spiro-linked compounds with similar stereochemistry and functional groups.
Uniqueness
The uniqueness of [(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3’-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1’-3,4-dihydro-2H-1benzofuro[2,3-c]pyridine]-22-yl] acetate lies in its specific arrangement of functional groups and stereocenters, which confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C41H43N3O11S |
---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-[1]benzofuro[2,3-c]pyridine]-22-yl] acetate |
InChI |
InChI=1S/C41H43N3O11S/c1-17-10-20-11-24-39(48)44-25-14-51-40(49)41(38-23(12-21(13-45)42-41)22-8-6-7-9-26(22)55-38)15-56-37(31(44)30(43(24)4)27(20)32(47)33(17)50-5)29-28(25)36-35(52-16-53-36)18(2)34(29)54-19(3)46/h6-10,21,24-25,30-31,37,39,42,45,47-48H,11-16H2,1-5H3/t21?,24-,25-,30+,31+,37+,39-,41+/m0/s1 |
InChI Key |
RFAHKSOPHUEQBC-XORLFLDASA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2O9)OCO7)C)OC(=O)C)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2O9)OCO7)C)OC(=O)C)C(=C1OC)O |
Origin of Product |
United States |
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